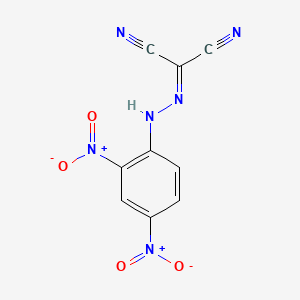
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is a chemical compound with the molecular formula C9H6N6O4 It is known for its distinctive structure, which includes a dinitrophenyl group attached to a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- can be synthesized through a reaction involving dinitrophenylhydrazine and malononitrile. The reaction typically occurs under acidic conditions, where the dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenylamines.
Scientific Research Applications
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- has several scientific research applications:
Mechanism of Action
The mechanism of action of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
Malononitrile: A precursor in the synthesis of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-, known for its reactivity in forming various derivatives.
Uniqueness
Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is unique due to its combination of a dinitrophenyl group and a hydrazono group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
3780-90-3 |
|---|---|
Molecular Formula |
C9H4N6O4 |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4N6O4/c10-4-6(5-11)12-13-8-2-1-7(14(16)17)3-9(8)15(18)19/h1-3,13H |
InChI Key |
LKNKPNMNXMDFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















